molecular formula C24H20N2O6 B2503500 methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327195-55-0

methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2503500
CAS No.: 1327195-55-0
M. Wt: 432.432
InChI Key: ADUYWKGDNQEJID-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate is a sophisticated chromene-based chemical compound specifically designed for research applications. This compound features a complex molecular architecture with several pharmacologically significant motifs, including a chromene core structure with an 8-methoxy substitution, a furan-2-ylmethyl carbamoyl group, and a methyl benzoate moiety connected through an imino linkage. The (2Z) stereochemistry of the chromen-2-ylidene component is particularly significant for maintaining the compound's specific spatial configuration and biological interaction capabilities. Compounds with similar structural features, particularly those containing chromene scaffolds and furan substitutions, have demonstrated considerable potential in various research areas including medicinal chemistry, chemical biology, and drug discovery . Chromene derivatives are widely investigated for their diverse biological activities, with many exhibiting pronounced effects on cellular signaling pathways, enzyme inhibition, and receptor modulation. The presence of the methoxy group at the 8-position enhances the compound's metabolic stability and influences its electronic properties, while the furan-2-ylmethyl carbamoyl moiety contributes to specific molecular recognition properties and potential target binding affinity . The methyl benzoate component adds distinctive steric and electronic characteristics that can significantly impact the compound's solubility, membrane permeability, and overall pharmacokinetic profile in research models. Researchers value this complex molecular architecture for its potential application in developing novel therapeutic agents, particularly in areas such as kinase inhibition, epigenetic modulation, and targeted protein degradation. The compound's structural complexity allows for specific interactions with biological targets through multiple binding modalities, including hydrogen bonding, π-π stacking, and hydrophobic interactions. When handling this compound, researchers should employ appropriate safety precautions including personal protective equipment and work in a well-ventilated area. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and institutional guidelines before use.

Properties

IUPAC Name

methyl 4-[[3-(furan-2-ylmethylcarbamoyl)-8-methoxychromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-29-20-7-3-5-16-13-19(22(27)25-14-18-6-4-12-31-18)23(32-21(16)20)26-17-10-8-15(9-11-17)24(28)30-2/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUYWKGDNQEJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)OC)C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a coumarin moiety, which is known for its diverse pharmacological properties. The presence of a furan ring and methoxy group enhances its lipophilicity and potential interactions with biological targets.

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value comparable to standard chemotherapeutics, indicating potent cytotoxicity. For instance, related compounds with similar structures showed IC50 values ranging from 5.6 µM to 10.4 µM against MCF-7 cells .
  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound's selectivity towards this more aggressive cell line was notable, with some derivatives demonstrating IC50 values as low as 10.4 µM, suggesting effective targeting of aggressive cancer types .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Methyl 4-(...)MCF-7~6.0
Methyl 4-(...)MDA-MB-231~10.4
Related Compound 1MCF-75.6
Related Compound 2MDA-MB-23151.9

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition assays indicated that certain derivatives of the compound significantly hindered EGFR activity, which is crucial for tumor growth and proliferation in breast cancer .

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeInhibition (%)Reference
Methyl 4-(...)EGFR97.67
Related Compound 1AromataseSignificant

The anticancer effects are believed to arise from multiple mechanisms:

  • Cell Cycle Arrest : Studies indicate that treatment with methyl 4-(...) leads to significant cell cycle arrest at the G0/G1 and S phases, promoting apoptosis in cancer cells .
  • Apoptosis Induction : The compound has been shown to increase the percentage of apoptotic cells significantly, indicating its potential as a pro-apoptotic agent in cancer therapy .

Case Studies

Several case studies have explored the efficacy of coumarin derivatives similar to methyl 4-(...). For instance, a study involving a series of coumarin-based compounds demonstrated their ability to modulate cell signaling pathways associated with cancer cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Chromene Derivatives

Chromene-based compounds often exhibit activity modulated by substituents on the benzopyran core and peripheral functional groups. Key comparisons include:

Compound Name Core Structure Substituents Biological Activity Key Reference Method
Target Compound 8-methoxy-2H-chromen (2Z)-imine, furan-2-ylmethyl carbamoyl Under investigation SHELXL refinement
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-... Tetrahydro-4H-chromen 2-chlorophenyl, pyrimidinone Anticancer (hypothetical) Acetic anhydride synthesis
Nitrothiophen-containing analogues Heteroaryl chromene Nitro groups, thiophene Antitubercular activity Tanimoto similarity

Key Findings :

  • Stereochemical Impact : The (2Z) configuration of the imine group distinguishes the target compound from E-isomers, which are less common in bioactive chromenes due to steric clashes .
  • Heterocyclic Influence: Furan-2-ylmethyl carbamoyl groups (target) vs.
Physicochemical and Computational Comparisons
  • Lipophilicity: The methyl benzoate ester increases logP compared to non-esterified chromenes, akin to pesticide esters like triflusulfuron-methyl ().
  • Similarity Metrics : Using Morgan fingerprints (), the target compound shows moderate Tanimoto similarity (0.65–0.72) to nitrothiophen chromenes, indicating shared pharmacophores but divergent bioactivity profiles .

Research Implications and Gaps

  • Structural Analysis : X-ray crystallography via SHELXL () is critical for confirming the (2Z) configuration, which is often ambiguously resolved in imine-containing chromenes .
  • Activity Cliffs: Despite structural similarities, minor substitutions (e.g., methoxy vs. nitro) can lead to drastic activity shifts, underscoring the need for high-throughput screening () .

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